molecular formula C30H36N2O6 B8245034 N,N'-bis(3,5-diacetylphenyl)decanediamide CAS No. 169765-28-0

N,N'-bis(3,5-diacetylphenyl)decanediamide

Cat. No.: B8245034
CAS No.: 169765-28-0
M. Wt: 520.6 g/mol
InChI Key: PZIRZCMYOMFXJH-UHFFFAOYSA-N
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Description

N,N’-bis(3,5-diacetylphenyl)decanediamide is a synthetic compound known for its anti-inflammatory properties. It is also referred to as Semapimod in some scientific literature. This compound has been studied for its potential therapeutic applications in various inflammatory and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,5-diacetylphenyl)decanediamide typically involves the reaction of 3,5-diacetylphenylamine with decanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of N,N’-bis(3,5-diacetylphenyl)decanediamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,5-diacetylphenyl)decanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

N,N’-bis(3,5-diacetylphenyl)decanediamide exerts its effects by inhibiting the activation of key signaling pathways involved in inflammation. It targets the TLR chaperone gp96, inhibiting its ATP-binding and ATPase activities. This leads to the suppression of inflammatory cytokine production and desensitization of cells to inflammatory stimuli . The compound also affects the recruitment of adapter proteins involved in TLR signaling, thereby modulating the immune response .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3,5-diacetylphenyl)octanediamide
  • N,N’-bis(3,5-diacetylphenyl)hexanediamide
  • N,N’-bis(3,5-diacetylphenyl)butanediamide

Uniqueness

N,N’-bis(3,5-diacetylphenyl)decanediamide is unique due to its specific molecular structure, which allows it to effectively inhibit the TLR chaperone gp96. This specificity makes it a promising candidate for therapeutic applications in inflammatory and autoimmune disorders. Its longer aliphatic chain compared to similar compounds may contribute to its enhanced bioactivity and stability .

Properties

IUPAC Name

N,N'-bis(3,5-diacetylphenyl)decanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O6/c1-19(33)23-13-24(20(2)34)16-27(15-23)31-29(37)11-9-7-5-6-8-10-12-30(38)32-28-17-25(21(3)35)14-26(18-28)22(4)36/h13-18H,5-12H2,1-4H3,(H,31,37)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIRZCMYOMFXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=O)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573877
Record name N~1~,N~10~-Bis(3,5-diacetylphenyl)decanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169765-28-0
Record name N~1~,N~10~-Bis(3,5-diacetylphenyl)decanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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